molecular formula C22H16ClN3O4 B6030625 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B6030625
M. Wt: 421.8 g/mol
InChI Key: MFIQNKMNFZLWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It has been extensively studied for its potential applications in reproductive medicine, including contraception, menstrual regulation, and treatment of gynecological disorders. In

Scientific Research Applications

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been studied extensively for its potential applications in reproductive medicine. It has been shown to have contraceptive effects in animal models, and clinical trials have demonstrated its efficacy in menstrual regulation and treatment of uterine fibroids. In addition, this compound has been investigated for its potential use in emergency contraception and treatment of endometriosis.

Mechanism of Action

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide acts as a selective progesterone receptor modulator, binding to the progesterone receptor and altering its activity in a tissue-specific manner. It has been shown to have both agonist and antagonist effects on the progesterone receptor, depending on the target tissue and the presence of endogenous progesterone. In the endometrium, this compound has an antagonistic effect, leading to a decrease in the thickness of the endometrial lining and inhibition of implantation. In the myometrium, this compound has an agonistic effect, leading to relaxation of the uterine smooth muscle and inhibition of uterine contractions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In the endometrium, it reduces the proliferation of epithelial and stromal cells and induces apoptosis. In the myometrium, it inhibits the expression of contractile proteins and reduces the frequency and amplitude of uterine contractions. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in the endometrium and myometrium.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it useful for studying the progesterone receptor and its role in reproductive physiology. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous progesterone, and its effects may vary depending on the target tissue and the presence of endogenous progesterone. In addition, it may have off-target effects that need to be carefully controlled for in experimental design.

Future Directions

There are several future directions for research on N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide. One area of interest is its potential use in the treatment of uterine fibroids, which are a common gynecological disorder that can cause heavy menstrual bleeding, pain, and infertility. This compound has been shown to reduce the size of uterine fibroids in animal models and clinical trials, and further research is needed to optimize its dosing and efficacy in this context. Another area of interest is its potential use in emergency contraception, where it could be used to prevent implantation of a fertilized egg. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different target tissues and cell types.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves several steps, starting from the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chlorophenol to form 2-chloro-5-nitrophenyl 2-nitrobenzoate. This intermediate is then reacted with 5,6-dimethyl-2-aminobenzoxazole to produce the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.

properties

IUPAC Name

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-9-18-20(10-13(12)2)30-22(25-18)14-7-8-16(23)17(11-14)24-21(27)15-5-3-4-6-19(15)26(28)29/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQNKMNFZLWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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